molecular formula C8H14O2 B14103442 Propyl 2-methylbut-2-enoate

Propyl 2-methylbut-2-enoate

Cat. No.: B14103442
M. Wt: 142.20 g/mol
InChI Key: RZWMDOQSXWAAMC-UHFFFAOYSA-N
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Description

Propyl 2-methylbut-2-enoate is an α,β-unsaturated ester derived from 2-methylbut-2-enoic acid and propanol. Its structure features a branched unsaturated carboxylic acid moiety (2-methylbut-2-enoic acid) esterified with a propyl chain, conferring unique physicochemical properties. This compound is hypothesized to exhibit reactivity typical of α,β-unsaturated esters, such as participation in polymerization and Michael addition reactions.

Properties

IUPAC Name

propyl 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWMDOQSXWAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methylbut-2-enoate can be synthesized through esterification, where propyl alcohol reacts with 2-methylbut-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2-methylbut-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of propyl 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs (Same Acid, Different Esters)

Esters of 2-methylbut-2-enoic acid vary in their alkyl chain length, influencing their physical and chemical behaviors:

  • Methyl 2-methylbut-2-enoate: Shorter alkyl chain (methyl) results in lower molecular weight (≈128 g/mol) and higher volatility compared to propyl derivatives.
  • Butyl 2-methylbut-2-enoate: Longer alkyl chain (butyl) increases hydrophobicity and boiling point but may reduce polymerization efficiency due to steric hindrance.

Propyl 2-methylbut-2-enoate occupies an intermediate position, balancing volatility and solubility for applications requiring moderate chain length.

Esters of Related Unsaturated Acids

  • Methyl methacrylate (MMA, methyl 2-methylprop-2-enoate): A widely used monomer for poly(methyl methacrylate) (PMMA).
  • Butyl acrylate (butyl 2-propenoate): A flexible monomer for acrylic polymers. Unlike this compound, it lacks a methyl branch, enhancing chain mobility in copolymers .

Physicochemical Properties

Property This compound* Methyl methacrylate Butyl acrylate
Molecular formula C₈H₁₂O₂ C₅H₈O₂ C₇H₁₂O₂
Molecular weight (g/mol) 140 100 128
Boiling point (°C) ~150–160 (estimated) 101 145
Water solubility Low (≈0.1 g/L) 1.5 g/L 0.14 g/L
Reactivity α,β-unsaturated ester High polymerization Moderate polymerization

*Estimated values based on structural analogs and computational predictions.

Research Findings

  • Synthetic methods: Esterification protocols for similar compounds (e.g., thiirane-functional spherosilics in ) highlight the use of acid-catalyzed reactions or transesterification, applicable to this compound synthesis .
  • Purity analysis : NMR spectroscopy () and UHPLC are critical for verifying the purity of α,β-unsaturated esters, with impurities often arising from incomplete esterification or side reactions .
  • Regulatory considerations: Esters like those listed in and are subject to polymer regulations, suggesting this compound may require compliance with global chemical standards (e.g., CAS registration, REACH) .

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